5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine
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Overview
Description
5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a bromine atom at position 5, a cyclopropyl group at position 2, and a difluoromethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropyl-4-(difluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyclopropyl, and difluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in biochemical pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2,4-dichloropyrimidine
- 2-Bromo-5-fluoropyridine
Comparison: Compared to similar compounds, 5-Bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the cyclopropyl group may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-4-(difluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2/c9-5-3-12-8(4-1-2-4)13-6(5)7(10)11/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIRSJSPIJZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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